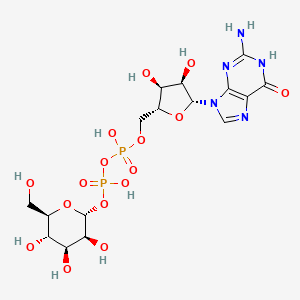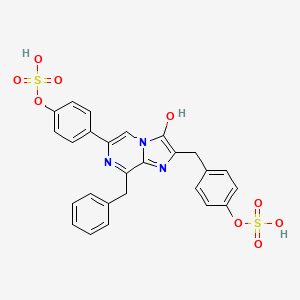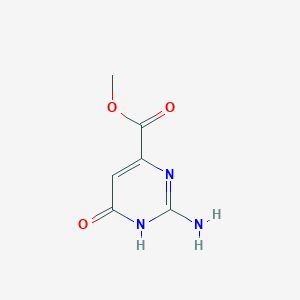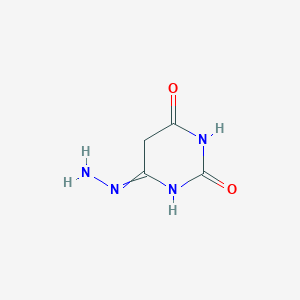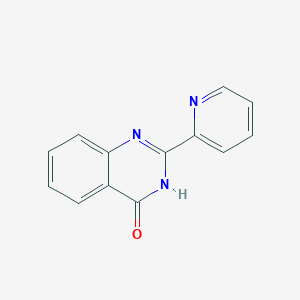
(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) is a chemical compound that belongs to the class of fluorinated amines. This compound is characterized by the presence of a benzyl group, a fluorine atom, and a pyrrolidine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Benzylation: The benzyl group is added through a benzylation reaction using benzyl chloride and a base such as sodium hydride.
Tosylation: The final step involves the tosylation of the amine group using tosyl chloride and a base like pyridine to form the bis-tosylate salt.
Industrial Production Methods
In an industrial setting, the production of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Applications De Recherche Scientifique
(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4R)-1-benzyl-4-chloropyrrolidin-3-amine bis-tosylate
- (3R,4R)-1-benzyl-4-bromopyrrolidin-3-amine bis-tosylate
- (3R,4R)-1-benzyl-4-iodopyrrolidin-3-amine bis-tosylate
Uniqueness
(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its halogenated counterparts.
Propriétés
Formule moléculaire |
C25H31FN2O6S2 |
|---|---|
Poids moléculaire |
538.7 g/mol |
Nom IUPAC |
(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H15FN2.2C7H8O3S/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10-11H,6-8,13H2;2*2-5H,1H3,(H,8,9,10)/t10-,11-;;/m1../s1 |
Clé InChI |
HRLLPUOPKPYNOG-IUDGJIIWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H]([C@@H](CN1CC2=CC=CC=C2)F)N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(CN1CC2=CC=CC=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




